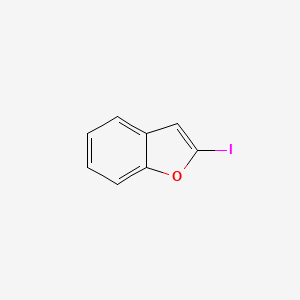

2-Iodobenzofuran

説明

Historical Context and Significance of Benzofuran (B130515) Derivatives in Organic Chemistry

Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a structural motif present in a vast array of natural products and synthetic compounds. acs.org These derivatives have garnered significant attention in organic chemistry and medicinal chemistry due to their diverse biological activities. mdpi.comresearchgate.net Natural and synthetic benzofurans have demonstrated a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and antitumor activities. mdpi.comacs.org The benzofuran core is a key component in many biologically active molecules and approved drugs. acs.org

The development of efficient synthetic strategies for constructing benzofuran derivatives has been a continuous pursuit in organic chemistry. researchgate.net The versatility of the benzofuran scaffold allows for the synthesis of complex molecules with potential applications in materials science, such as in the development of fluorescent dyes and organic electronic materials. myskinrecipes.com

Rationale for Focused Research on 2-Iodobenzofuran as a Strategic Synthetic Intermediate

This compound has emerged as a crucial building block in organic synthesis due to the unique reactivity imparted by the iodine substituent. cymitquimica.com The carbon-iodine bond at the 2-position of the benzofuran ring is particularly amenable to a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This reactivity makes this compound a strategic intermediate for the synthesis of a wide range of more complex benzofuran derivatives. myskinrecipes.com

The presence of the iodine atom allows for the facile introduction of various functional groups at a specific position on the benzofuran core. myskinrecipes.com This targeted functionalization is essential for systematically exploring the structure-activity relationships of benzofuran-containing compounds in drug discovery and for fine-tuning the electronic properties of materials. Research has shown that this compound can be utilized in reactions such as Suzuki and Sonogashira couplings to form new carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. myskinrecipes.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-iodo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBOBANRAWSQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550702 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69626-75-1 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodobenzofuran

Transition Metal-Catalyzed Approaches to 2-Iodobenzofuran Synthesis

The formation of the this compound scaffold is often achieved through cyclization reactions of functionalized precursors, where transition metals play a pivotal role in facilitating bond formation with high efficiency and selectivity.

Palladium-Catalyzed Cyclization and Halogenation Protocols

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to benzofuran (B130515) synthesis is well-documented. A prevalent strategy involves a two-step sequence beginning with a Sonogashira cross-coupling reaction, followed by an electrophilic cyclization. This method typically couples o-iodoanisoles with terminal alkynes using a palladium catalyst, often with a copper(I) co-catalyst, to generate 2-alkynylphenol intermediates. acs.orgacs.org Subsequent treatment with an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), induces cyclization to form an iodinated benzofuran. acs.orgacs.org

However, a significant challenge in these reactions is controlling the regioselectivity of the iodination. The electrophilic cyclization of terminal 2-alkynylphenols predominantly follows a 5-endo-dig pathway, which typically places the iodine atom at the C3 position, yielding 3-iodobenzofuran (B11763985) derivatives. acs.orgresearchgate.netmdpi.comresearchgate.net The synthesis of the 2-iodo isomer via this route is less common and requires specific substrate control or alternative mechanistic pathways.

While direct palladium-catalyzed C-H iodination at the C2 position of a pre-formed benzofuran ring is not a widely reported method, the C2 position is known to be the most reactive site for electrophilic attack, a principle exploited in Pd-catalyzed C-H arylations. mdpi.comum.esmdpi.com

Table 1: Representative Palladium/Copper-Catalyzed Synthesis of 2-Alkynylphenol Precursors

| o-Iodoanisole Derivative | Alkyne | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, rt, 16 h | High | rsc.org |

| 5-tert-Butyl-2-iodoanisole | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | DMF, 80 °C | 95% | acs.org |

Table 2: Electrophilic Cyclization to Form Iodobenzofurans

| 2-Alkynylphenol Precursor | Iodinating Agent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Phenylethynyl)phenol | ICl | CH₂Cl₂, rt | 3-Iodo-2-phenylbenzofuran | 99% | acs.org |

| 2-(Ethynyl)phenol | I₂ | CH₂Cl₂, NaHCO₃, rt | 3-Iodobenzofuran | 85% | mdpi.com |

Copper-Mediated Synthesis Routes

Copper catalysts are crucial in the synthesis of benzofurans, most notably as co-catalysts in the palladium-catalyzed Sonogashira coupling to form the necessary 2-alkynylphenol intermediates. acs.org There are also methodologies where copper is the primary catalytic species. For instance, copper(I) iodide (CuI) can mediate the cyclization of o-alkynylphenols. In some cases, the reaction of a 2-alkynylphenol with stoichiometric amounts of CuI at elevated temperatures can lead to a mixture of the non-iodinated benzofuran and the 3-iodobenzofuran derivative, suggesting a complex redox process. scribd.com

Copper-catalyzed cascade reactions have been developed for the synthesis of other heterocyclic systems, demonstrating copper's ability to facilitate tandem C-N or C-C bond formations. rsc.orgorganic-chemistry.orgnih.govrsc.orgbeilstein-journals.org However, a direct and high-yielding copper-catalyzed protocol specifically for the synthesis of this compound remains an area for further development. The primary role of copper in this context is as an indispensable co-catalyst for the creation of the alkyne precursors.

Rhodium-Catalyzed Transformations

Rhodium catalysts are known for their utility in a wide array of organic transformations, including C-H activation, cyclizations, and annulations. snnu.edu.cnrsc.org There are reports of rhodium-catalyzed syntheses of benzofuran derivatives, such as the cyclomerization of o-alkynylphenols. researchgate.netresearchgate.net However, based on available scientific literature, rhodium-catalyzed transformations are not a standard or reported methodology for the specific synthesis of this compound. The existing research on rhodium catalysis focuses on the formation of other types of substituted benzofurans or entirely different heterocyclic systems. rsc.org

Metal-Free Synthetic Routes to this compound

Metal-free synthesis offers advantages in terms of cost, toxicity, and ease of purification. A primary metal-free route to iodinated benzofurans is the electrophilic iodocyclization of o-alkynylphenols. researchgate.net This reaction is typically performed using molecular iodine (I₂) or N-iodosuccinimide (NIS) in the presence of a mild base like sodium bicarbonate (NaHCO₃). mdpi.com

The key consideration in this method is regioselectivity. The reaction proceeds via electrophilic attack of the iodine species on the alkyne, followed by a 5-endo-dig cyclization of the phenolic oxygen. This mechanistic pathway almost invariably leads to the formation of 3-iodobenzofuran derivatives as the major product. researchgate.netmdpi.com While this is an excellent method for 3-iodo isomers, achieving 2-iodo substitution requires alternative strategies. Direct synthesis of this compound via this metal-free cyclization pathway is not the commonly observed outcome.

Table 3: Metal-Free Iodocyclization of 2-Alkynylphenols

| 2-Alkynylphenol Derivative | Iodinating Agent | Base/Additive | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(Phenylethynyl)phenol | I₂ | NaHCO₃ | CH₂Cl₂, rt | 3-Iodo-2-phenylbenzofuran | 92% | mdpi.com |

| 2-Ethynylphenol | NIS | Ph₃P | CH₂Cl₂, rt, 1h | 3-Iodobenzofuran | 95% | researchgate.net |

| 2-((4-Methoxyphenyl)ethynyl)phenol | I₂ | NaHCO₃ | CH₃CN, rt, 2h | 3-Iodo-2-(4-methoxyphenyl)benzofuran | 93% | mdpi.com |

Regioselective Iodination Techniques for Benzofuran Scaffolds

Direct iodination of the benzofuran ring offers a more straightforward approach to this compound, bypassing the regioselectivity issues of cyclization reactions. The electronic properties of the benzofuran system dictate that the C2 position is the most nucleophilic and thus the most susceptible to electrophilic attack. mdpi.com This intrinsic reactivity can be harnessed for selective C2-iodination.

Various reagents can be employed for this purpose under metal-free conditions. Treatment of benzofuran with molecular iodine (I₂) or N-iodosuccinimide (NIS) can lead to the formation of this compound. The conditions often need to be carefully controlled to prevent over-iodination or side reactions. For instance, the reaction can be performed in solvents like acetonitrile (B52724) or dichloromethane (B109758) at room temperature. The "halogen dance" phenomenon, where this compound isomerizes to the more thermodynamically stable 3-iodobenzofuran under the influence of a strong base, underscores the importance of using neutral or mildly acidic conditions for the kinetic C2-iodination. researchgate.net While specific high-yielding protocols are sparse in the reviewed literature, direct C-H iodination at the C2 position remains the most theoretically direct route to the title compound.

Direct Halogenation Strategies

Direct halogenation offers a straightforward approach to introduce an iodine atom onto the benzofuran scaffold. This typically involves the reaction of a pre-formed benzofuran ring with an iodinating agent. A notable challenge in this area is controlling the regioselectivity of the iodination to favor the desired 2-position.

One method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. For instance, the synthesis of 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride begins with the preparation of 6-iodobenzofuran, which is then functionalized. The initial iodination of benzofuran can be achieved using electrophilic iodinating agents like iodine monochloride (ICl) or NIS under acidic conditions. vulcanchem.com

Another approach is the "halogen dance" reaction, which has been observed on this compound. nih.govuniv-rennes.fr This reaction involves the base-catalyzed migration of a halogen atom. While this phenomenon can be a synthetic challenge, it can also be harnessed to produce specific isomers. For example, treating this compound with a strong base can lead to the formation of other iodo-substituted benzofurans. nih.gov

A palladium-catalyzed decarbonylative nucleophilic iodination has also been developed using acid anhydrides as starting materials. This method produced this compound in a 24% yield from the corresponding anhydride. mdpi.com

Electrophilic Cyclization Methods

Electrophilic cyclization represents a powerful and versatile strategy for constructing the this compound core. These methods typically involve the cyclization of a suitably substituted alkyne precursor in the presence of an electrophilic iodine source.

A common approach starts with the Sonogashira cross-coupling of an o-iodoanisole with a terminal alkyne. nih.govacs.org The resulting methoxy-containing alkyne then undergoes electrophilic cyclization using an iodine source like iodine (I₂) or iodine monochloride (ICl) to yield the 3-iodobenzofuran derivative. nih.govacs.org While this method primarily yields 3-iodobenzofurans, variations in substrates and conditions can be explored to target the 2-iodo isomer. For example, the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes is a direct route to 2-ethynyl-3-iodoheteroindenes. spbu.ruacs.org

The choice of solvent can influence the reaction's efficiency. Dichloromethane (DCM) has been found to be a more effective solvent than acetonitrile (MeCN) for the electrophilic cyclization of certain thioanisoles, leading to almost quantitative yields of the corresponding iodobenzothiophenes. spbu.ru This suggests that solvent optimization is a critical factor in these cyclization reactions.

The following table summarizes representative electrophilic cyclization reactions for the synthesis of iodobenzofuran derivatives.

| Starting Materials | Reagents | Product | Yield | Reference |

| o-Iodoanisoles, Terminal alkynes | Pd/Cu catalyst, then ICl | 3-Iodobenzofurans | Good to excellent | nih.gov |

| o-(Buta-1,3-diynyl)arenes | I₂ | 2-Ethynyl-3-iodoheteroindenes | - | spbu.ruacs.org |

| 1-Methoxy-2-(aryl/alkyl-ethynyl)benzene | I₂ | 3-Iodo-2-aryl-benzofuran | High | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to reduce the environmental impact of chemical processes. nih.gov Key areas of focus include improving atom economy, minimizing waste, and utilizing environmentally benign reaction conditions and catalysts.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.comwikipedia.orgskpharmteco.com Synthetic routes with high atom economy are desirable as they generate less waste. wikipedia.org

In the context of this compound synthesis, electrophilic cyclization reactions can exhibit good atom economy as a significant portion of the atoms from the starting materials are incorporated into the final product. However, the use of stoichiometric reagents, such as in some direct halogenation methods, can lead to lower atom economy and the generation of byproducts. wikipedia.org For instance, the traditional Jones oxidation, used for converting alcohols to ketones, has poor atom economy and produces chromium sulfate (B86663) as waste. nih.gov Catalytic methods are generally preferred for their higher atom economy. nih.govthieme-connect.comrsc.org

The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a process. Catalytic processes typically have much lower E-factors compared to stoichiometric ones. nih.gov

Solvent-Free and Aqueous Reaction Conditions

The use of hazardous organic solvents is a major concern in chemical synthesis. jocpr.com Consequently, developing solvent-free or aqueous reaction conditions is a key goal of green chemistry.

Solvent-free reactions, often conducted using grinding or ball-milling techniques, can offer significant advantages in terms of reduced waste, lower costs, and sometimes improved yields and selectivity. acs.orgjocpr.comcolab.ws A method for the synthesis of 3-iodobenzofurans via electrophilic cyclization under solventless conditions in a ball mill has been reported. acs.orgmdpi-res.com Another example is the solvent-free Rap-Stoermer reaction, which can produce products in almost quantitative yield by simply washing the reaction mixture with water. researchgate.net

Aqueous reaction conditions are also highly desirable. A DMAP-catalyzed cascade reaction for the one-pot synthesis of benzofurans in water has been developed, affording good to excellent yields. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a phase transfer catalyst has been employed in the two-phase allylation of phenoxide with allyl chloride. researchgate.net Furthermore, an eco-friendly synthesis involving the iodination of salicylaldehydes using N-iodosuccinimide was achieved in PEG-400 at room temperature. researchgate.net

Catalysis in Environmentally Benign Syntheses

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. nih.govrsc.org Transition metal catalysts, particularly palladium and copper, are widely used in the synthesis of benzofuran derivatives. acs.org

Palladium- and copper-based catalysts are instrumental in Sonogashira coupling reactions, a key step in many electrophilic cyclization routes to iodobenzofurans. nih.govacs.orgacs.org The use of these catalysts allows the reactions to proceed under mild conditions. nih.gov Heterogeneous catalysts are also gaining attention due to their ease of separation and reusability, which aligns with green chemistry principles. researchgate.net

Biocatalysis, the use of enzymes as catalysts, offers numerous advantages from a green chemistry perspective. nih.gov Enzymes are derived from renewable resources, are biodegradable, and operate under mild conditions. nih.gov The immobilization of enzymes, for instance as cross-linked enzyme aggregates (CLEAs), can enhance their stability and reusability in industrial applications. nih.govrsc.org While direct applications of biocatalysis to this compound synthesis are not yet widely reported, it represents a promising area for future research.

Halogen Dance Reactions Involving this compound

The halogen dance reaction is a fascinating isomerization process where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically initiated by a strong base and proceeds through a series of deprotonation and halogenation steps. wikipedia.org

Mechanistic Pathways of Halogen Migration

The halogen dance of this compound is a base-catalyzed reaction that results in the migration of the iodine atom, most commonly to the 3-position. researchgate.netsciprofiles.comscispace.comresearchgate.net When this compound is treated with a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in an appropriate solvent such as tetrahydrofuran (B95107) at low temperatures, a "halogen dance" is initiated. researchgate.netsciprofiles.comscispace.comresearchgate.net This process leads to the formation of a 2-substituted 3-iodobenzofuran as the sole product upon quenching with an electrophile, such as an aldehyde. researchgate.netsciprofiles.comscispace.comresearchgate.net

The generally accepted mechanism involves the following key steps:

A proposed mechanism for the catalytic effect of 2-bromobenzothiophene in related reactions suggests a series of equilibria involving halogen-metal exchange and transbromination steps, which ultimately lead to the thermodynamically most stable lithiated intermediate. researchgate.netic.ac.uk

Influence of Bases and Additives on Regioselectivity

The choice of base and the presence of additives are critical in controlling the outcome and regioselectivity of the halogen dance reaction.

Bases: Strong, non-nucleophilic, sterically hindered bases are essential for promoting the halogen dance while minimizing side reactions. Lithium amides like lithium diisopropylamide (LDA) and LiTMP are commonly used. wikipedia.orgwhiterose.ac.uk The basicity and steric bulk of the base influence the rate and efficiency of the initial deprotonation step. whiterose.ac.uk For instance, the use of LiTMP with this compound leads cleanly to the 3-iodo product. researchgate.netsciprofiles.comscispace.comresearchgate.net In contrast, less hindered or less basic reagents might lead to incomplete reaction or different reaction pathways.

Additives: In some cases, additives can significantly influence the course of the reaction. For instance, in the halogen dance of 2-iodobenzothiophene, which is analogous to this compound, competitive dehalogenation can be a significant side reaction. The use of 2-bromobenzothiophene as a catalyst was found to suppress this dehalogenation, improving the yield of the desired halogen-danced product. researchgate.netresearchgate.netresearchgate.net This is attributed to the additive participating in the halogen transfer equilibrium, favoring the desired pathway. The order of reagent addition is also crucial; adding the substrate to a pre-formed solution of the base can suppress the halogen dance by ensuring immediate and complete metalation. wikipedia.org

Ring-Opening and Ring-Expansion Transformations of Benzofuran Systems

Benzofuran and its derivatives can undergo ring-opening and ring-expansion reactions, providing access to a variety of valuable phenolic and other functionalized aromatic compounds. These transformations often involve transition metal catalysis or computational investigation to understand the underlying mechanisms.

Transition Metal-Catalyzed Ring Opening Mechanisms (e.g., Ni-catalyzed reductive electrophilic ring-opening)

Transition metals, particularly nickel, have proven effective in catalyzing the ring-opening of benzofurans. A notable example is the nickel-catalyzed reductive electrophilic ring-opening of benzofurans with alkyl halides. chinesechemsoc.org This reaction cleaves the endocyclic C-O bond, leading to the formation of (E)-o-alkenylphenols with high selectivity. chinesechemsoc.org

The proposed mechanism for this transformation under reductive nickel catalysis generally involves the following key steps:

This reductive strategy is advantageous as it utilizes readily available electrophiles and avoids the need for pre-generated, often sensitive, organometallic reagents. chinesechemsoc.org The reaction conditions are typically mild, allowing for good functional group tolerance. chinesechemsoc.org

| Catalyst System | Substrate | Electrophile | Product | Key Mechanistic Feature |

|---|---|---|---|---|

| Ni(COD)₂ / Ligand | Benzofuran | Alkyl Halide | (E)-o-Alkenylphenol | Reductive electrophilic ring-opening via C-O bond cleavage. chinesechemsoc.org |

| Pd(OAc)₂ / Ligand | Benzofuran-tethered 2-iodoaniline | - | 2-(3-Indolylmethyl)phenol | Oxidative addition of aryl iodide followed by insertion and reductive process. researchgate.net |

| Iron Catalyst | 2-Vinylbenzofuran | Triazole | Highly functionalized isoquinolones | Cascade C-H alkylation and benzofuran ring-opening. researchgate.net |

Computational Studies on Energetics and Intermediates of Ring Transformations

Computational studies, often employing Density Functional Theory (DFT), are invaluable for elucidating the complex mechanisms of ring transformations. kyoto-u.ac.jp These studies provide insights into the reaction pathways, transition state energies, and the stability of intermediates that are often difficult to observe experimentally.

For example, computational investigations into the conversion of furan (B31954) to benzofuran have compared the energetics of a Diels-Alder pathway versus a ring-opening pathway. umass.edu These studies revealed that in the presence of a zeolite catalyst (HZSM-5), the ring-opening pathway involving open-ring intermediates is energetically more favorable than the traditional Diels-Alder route. umass.edu The calculations showed that the stable intermediates along the Diels-Alder pathway were higher in energy than the experimentally determined apparent activation energy, effectively ruling out that mechanism. umass.edu

In the context of photocatalytic dearomative reactions of benzofurans, computational studies have suggested a stepwise mechanism involving addition, small ring opening, and re-cyclization. researchgate.net DFT calculations helped to map the energy profile, identifying triplet and open-shell singlet states and intersystem crossings, providing a detailed picture of the reaction progress. researchgate.net

Similarly, DFT calculations on the silylcupration of benzofurans followed by ring-opening suggested that the silylcupration step is rate-determining, and the subsequent β-elimination proceeds with a lower energy barrier. kyoto-u.ac.jp

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many organometallic catalytic cycles, including those involving this compound. libretexts.orgwikipedia.org

Oxidative Addition: This process involves the insertion of a metal center into a covalent bond, increasing the oxidation state and coordination number of the metal. libretexts.orgwikipedia.org In reactions of this compound, a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) can undergo oxidative addition into the C-I bond. This is a key initiation step in many cross-coupling reactions. researchgate.netbeilstein-journals.org The oxidative addition of a C-F bond, which is generally more challenging, is thought to proceed through a formal oxidative addition involving a nickelacyclopropane intermediate in the case of 2-fluorobenzofurans. beilstein-journals.org

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the metal center are coupled and eliminated, decreasing the metal's oxidation state and coordination number. libretexts.orgwikipedia.org It is often the product-forming step in a catalytic cycle. wikipedia.org For reductive elimination to occur, the two groups to be eliminated must typically be in a cis-position relative to each other on the metal center. libretexts.org In the context of benzofuran chemistry, after a series of steps such as transmetalation, reductive elimination from a high-valent metal center (e.g., Pd(II) or Ni(II)) would form the desired C-C or C-heteroatom bond and regenerate the active catalyst. kyoto-u.ac.jpresearchgate.net

Deprotometallation-Trapping Sequences and Related Reactions

The reactivity of this compound in deprotometallation-trapping sequences has been a subject of detailed investigation, revealing complex rearrangements and offering pathways to novel substituted benzofurans. A significant phenomenon observed is the "halogen dance" reaction, a base-induced migration of a halogen atom. researchgate.net

When this compound is treated with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) in tetrahydrofuran at low temperatures, followed by the addition of an electrophile, a notable molecular rearrangement occurs. researchgate.netsciprofiles.com Instead of a simple deprotonation and substitution, the reaction proceeds via a halogen dance mechanism. researchgate.net This process involves the initial deprotonation at the C3 position, which is the most acidic site. The resulting intermediate then facilitates the migration of the iodine atom from the C2 to the C3 position. Subsequent trapping of the newly formed 2-lithio species by an electrophile yields a 2-substituted 3-iodobenzofuran as the exclusive product. sciprofiles.comresearchgate.net

This transformation has been demonstrated using aldehydes as electrophiles. For instance, the reaction of this compound with LTMP at -50 °C, followed by quenching with an aldehyde, consistently produces the corresponding 2-substituted 3-iodobenzofuran. researchgate.netresearchgate.net This outcome highlights the propensity of the system to undergo rearrangement rather than direct functionalization at the initial deprotonation site. The unambiguous synthesis of the resulting products has been carried out using direct halogenations and deprotolithiation-trapping sequences to confirm the structure obtained from the halogen dance reaction. researchgate.netsciprofiles.com

The proposed mechanism suggests that the reaction pathway is governed by the relative stabilities of the organolithium intermediates and the kinetics of the rearrangement. researchgate.net This reactivity is distinct from that of its sulfur analogue, 2-iodobenzothiophene, which under similar conditions yields a mixture of products, indicating a more complex reaction landscape that includes competitive dehalogenation. sciprofiles.comresearchgate.net

The following table summarizes a representative deprotometallation-trapping sequence involving this compound that exemplifies the halogen dance phenomenon.

| Starting Material | Reagents | Conditions | Key Intermediate | Product | Observed Phenomenon |

|---|---|---|---|---|---|

| This compound | 1. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) 2. Aldehyde (R-CHO) | Tetrahydrofuran (THF), -50 °C | 3-Iodo-2-benzofuryllithium | 2-Substituted-3-iodobenzofuran | Halogen Dance researchgate.netsciprofiles.comresearchgate.net |

Exploration of Transient Strained Intermediates (e.g., Benzofuranyne)

Beyond ionic intermediates, the reactivity of this compound can also be channeled towards the formation of highly reactive, transient neutral species known as arynes (or hetarynes). Specifically, precursors like 2-halobenzofurans can lead to the generation of 2,3-benzofuranyne, a strained cyclic alkyne. The existence of 2,3-benzofuranyne was first controversially proposed in 1902, predating the definitive validation of its carboaromatic analogue, benzyne. researchgate.net

Arynes are characterized by a high degree of ring strain, which makes them potent intermediates for cycloaddition reactions and nucleophilic trappings. researchgate.netorgsyn.org The generation of hetarynes such as benzofuranyne has evolved from harsh methods, often involving strong bases and stoichiometric oxidants, to milder conditions, making them more accessible for complex synthesis. researchgate.net A common modern strategy involves the treatment of a precursor like 2-(trimethylsilyl)aryl triflate with a fluoride (B91410) source, though classical methods involving organolithium intermediates are also prevalent. researchgate.netorgsyn.org For a 2-halo-substituted benzofuran, a plausible route to 2,3-benzofuranyne involves a halogen-lithium exchange followed by the elimination of lithium halide.

Once generated, 2,3-benzofuranyne is a powerful dienophile. It has been shown to undergo highly regioselective Diels-Alder cycloadditions. For example, its reaction with 2-substituted furans proceeds with high selectivity to furnish complex polycyclic adducts. researchgate.net The merger of strained intermediate chemistry with transition-metal catalysis has further expanded the synthetic utility of these species, enabling rapid access to complex molecular architectures. snnu.edu.cn While the generation of two transient species—the strained intermediate and the organometallic partner—presents a challenge, the resulting transformations can be highly efficient in building molecular complexity. snnu.edu.cn

The exploration of strained intermediates like benzofuranyne continues to be an active area of research, offering novel strategies for the synthesis of complex heterocyclic and carbocyclic systems. nih.govrsc.org

The table below outlines the conceptual generation and subsequent reaction of the transient intermediate, 2,3-benzofuranyne.

| Precursor Type | Generation Method (Conceptual) | Transient Intermediate | Example Reaction Type | Product Type |

|---|---|---|---|---|

| 2-Halobenzofuran (e.g., this compound) | Halogen-Lithium Exchange & Elimination | 2,3-Benzofuranyne | Diels-Alder Cycloaddition with a diene (e.g., Furan) | Polycyclic Adduct researchgate.net |

| 2-(Trimethylsilyl)benzofuran-3-yl triflate | Fluoride-induced 1,2-elimination | 2,3-Benzofuranyne | Nucleophilic Trapping | Functionalized Benzofuran |

Synthesis of 2 Iodobenzofuran

The synthesis of 2-iodobenzofuran can be achieved through various methods, often starting from commercially available benzofuran (B130515) or substituted phenols. One common approach involves the direct iodination of benzofuran. Another key strategy is the iodocyclization of appropriate precursors.

A reported method for the preparation of ethyl this compound-3-carboxylate involves the iodination of ethyl benzofuran-3-carboxylate. acs.org Similarly, the regioselective iodination of 4-bromoanisole (B123540) using Selectfluor and iodine has been used to create a 4-bromo-2-iodo-1-methoxybenzene (B59771) intermediate, which can then undergo further reactions to form a substituted this compound. nih.gov

Applications of 2 Iodobenzofuran As a Versatile Chemical Building Block

Cross-Coupling Reactions Utilizing 2-Iodobenzofuran

This compound serves as a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and vinyl groups at the C2 position of the benzofuran (B130515) core. These reactions are fundamental in the synthesis of complex molecules and natural products.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org In the context of this compound, this reaction facilitates the synthesis of 2-arylbenzofurans, which are structural motifs found in many biologically active compounds. beilstein-journals.orgnih.gov

While nickel-catalyzed Suzuki-Miyaura couplings have been explored, palladium-based systems are also effective. beilstein-journals.orgnih.gov For instance, the coupling of this compound with phenylboronic acid can be achieved using a palladium catalyst. nih.gov Research has shown that even with alternative coupling partners like 2-fluorobenzofuran, the reaction with this compound proceeds, albeit with potentially lower yields under certain nickel-catalyzed conditions. beilstein-journals.orgbeilstein-journals.org This highlights the reactivity of the carbon-iodine bond in this compound towards oxidative addition in the catalytic cycle. libretexts.orgbeilstein-journals.orgbeilstein-journals.org

A variety of substituted arylboronic acids can be employed, allowing for the synthesis of a diverse library of 2-arylbenzofurans. beilstein-journals.orgbeilstein-journals.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. libretexts.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Benzofuran Derivatives

| Entry | Halobenzofuran | Arylboronic Acid | Catalyst System | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd catalyst | 2-Phenylbenzofuran | Not specified |

| 2 | This compound | 4-Methylphenylboronic acid | Ni(cod)₂ / PCy₃ | 2-(p-Tolyl)benzofuran | 32 beilstein-journals.orgbeilstein-journals.org |

| 3 | 2-Fluorobenzofuran | 4-Methylphenylboronic acid | Ni(cod)₂ / PCy₃ | 2-(p-Tolyl)benzofuran | quant. beilstein-journals.orgbeilstein-journals.org |

This table presents illustrative examples and is not exhaustive.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a direct route to 2-alkynylbenzofurans by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgrsc.orglucp.net This reaction is highly valued for its reliability and functional group tolerance. organic-chemistry.org

The mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to yield the coupled product. libretexts.org The choice of solvent can influence the reaction rate, with polar solvents like DMF sometimes leading to faster reactions compared to non-polar solvents like toluene. lucp.net

This methodology has been successfully applied in the synthesis of various substituted benzofurans. For example, this compound can be coupled with different terminal alkynes to introduce diverse functionalities at the C2 position. rsc.orgmdpi.com This strategy is a key step in the construction of more complex molecular architectures, including those found in natural products. rsc.org

Table 2: Sonogashira Coupling of this compound Derivatives

| Entry | Iodobenzofuran Derivative | Alkyne | Catalyst System | Product | Yield (%) |

| 1 | 3-Iodo-2-phenylbenzofuran | Ethynyltrimethylsilane | Pd catalyst / CuI | 2-Phenyl-3-((trimethylsilyl)ethynyl)benzofuran | Good mdpi.com |

| 2 | 3-Hydroxy-2-iodobenzaldehyde | Ethynylbenzene analogues | Pd(Ph₃P)₂Cl₂ / CuI | 2-Aryl-3-formylbenzofuran | Satisfactory rsc.org |

This table showcases examples of Sonogashira coupling involving iodobenzofuran derivatives.

Heck Reactions for Olefination

The Heck reaction enables the formation of a new carbon-carbon bond by coupling this compound with an alkene (olefination). mdpi.comlibretexts.org This palladium-catalyzed reaction is a versatile tool for synthesizing 2-alkenylbenzofurans. diva-portal.orgrug.nl The reaction typically proceeds through oxidative addition of the aryl iodide to a Pd(0) complex, followed by olefin insertion and β-hydride elimination. libretexts.orgdiva-portal.org

The Heck reaction can be performed with a variety of alkenes, leading to a wide range of substituted products. mdpi.com This method has been utilized in the synthesis of complex molecules and is a valuable transformation in organic synthesis. rug.nlmdpi.com For instance, a Heck coupling reaction with ethyl acrylate (B77674) can be used to introduce a cinnamate (B1238496) derivative onto a benzofuran scaffold. mdpi.com

Negishi Coupling and Other Metal-Catalyzed Cross-Couplings

The Negishi coupling reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can serve as the electrophilic partner in Negishi couplings. core.ac.uk For example, 2-benzofuranyl zinc chlorides have been efficiently coupled with various partners using palladacycle precatalysts. nih.gov

Other metal-catalyzed cross-coupling reactions, while not as extensively detailed for this compound in the provided context, represent a broad area of synthetic utility for this compound. The reactivity of the C-I bond makes it amenable to various catalytic cycles involving different transition metals. wikipedia.org

Functionalization Strategies at the C2 and C3 Positions

The benzofuran scaffold allows for functionalization at both the C2 and C3 positions, with the C2 position generally being more reactive. mdpi.com Starting from this compound, a variety of functional groups can be introduced, often leveraging the initial cross-coupling reactions.

Introduction of Diverse Functional Groups

The iodine atom at the C2 position of this compound acts as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions as detailed above (aryl, alkynyl, alkenyl). mdpi.com Furthermore, subsequent transformations of the introduced groups can lead to even greater molecular diversity.

Functionalization at the C3 position can also be achieved. For instance, a "halogen dance" reaction has been reported where treatment of this compound with a strong base can lead to the formation of a 3-iodo-2-substituted benzofuran. researchgate.net Additionally, direct C-H functionalization methods are being developed to introduce substituents at the C3 position of benzofuran-2-carboxamides. mdpi.com

The synthesis of 3-iodobenzofurans can be achieved through electrophilic cyclization of o-alkynylphenols with iodine monochloride, which then allows for further functionalization at the C3 position via palladium-catalyzed reactions. acs.org This highlights the strategic importance of halogenated benzofurans in building complex, multi-substituted derivatives. acs.org

Synthesis of Multi-Substituted Benzofuran Derivatives

This compound is a key precursor for the synthesis of multi-substituted benzofuran derivatives. The iodine atom at the 2-position facilitates various functionalizations through well-established synthetic methodologies.

One of the most common applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Sonogashira couplings, enable the formation of new carbon-carbon bonds at the 2-position of the benzofuran core. myskinrecipes.com For instance, in a nickel-catalyzed coupling reaction with (3-methylphenyl)boronic acid, this compound yielded the corresponding 2-arylbenzofuran, although at a lower yield (32%) compared to its 2-fluoro analog. beilstein-journals.orgbeilstein-journals.org This highlights the reactivity of the C-I bond, albeit with different efficiencies depending on the catalytic system. beilstein-journals.orgbeilstein-journals.org

The "halogen dance" reaction is another synthetic strategy employed to create substituted benzofurans. When this compound is treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a rearrangement can occur, leading to the formation of 3-iodobenzofuran (B11763985) derivatives after trapping with an electrophile, such as an aldehyde. researchgate.netresearchgate.netscispace.com This process allows for the introduction of substituents at the 3-position, further diversifying the range of accessible benzofuran structures. researchgate.netresearchgate.netscispace.com

Furthermore, iodocyclization of 2-alkynylphenols is a powerful method for generating 3-iodobenzofuran derivatives, which can then be subjected to further palladium-catalyzed reactions to introduce a variety of substituents. researchgate.netmedcraveonline.com This approach provides access to a library of multi-substituted benzofurans with potential applications in drug discovery. researchgate.netnih.gov

The following table provides examples of cross-coupling reactions involving this compound and its derivatives:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| This compound | (3-Methylphenyl)boronic acid | Ni(cod)2, PCy3, K3PO4 | 2-(3-Methylphenyl)benzofuran | 32% | beilstein-journals.orgbeilstein-journals.org |

| This compound | Lithium 2,2,6,6-tetramethylpiperidide, then an aldehyde | LiTMP, THF | 2-Substituted 3-iodobenzofuran | - | researchgate.netresearchgate.net |

| 2-Alkynylphenols | N-Iodosuccinimide (NIS) | Ph3P | 3-Iodobenzofuran derivatives | Good to excellent | medcraveonline.com |

| 3-Iodo-2-aryl-benzofurans | Various boronic acids | Suzuki-Miyaura coupling | 5-(2-Aryl/alkyl-benzofuran-3-yl)aryl-2-carbaldehyde derivatives | Good | acs.org |

cod = cyclooctadiene, PCy3 = tricyclohexylphosphine, THF = tetrahydrofuran (B95107), LiTMP = lithium 2,2,6,6-tetramethylpiperidide, NIS = N-iodosuccinimide, Ph3P = triphenylphosphine.

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems, which are often the core structures of biologically active molecules and advanced materials.

This compound can be utilized in annulation reactions to construct fused polycyclic aromatic compounds. rsc.orgchim.it For example, it can serve as a coupling partner in reactions that lead to the formation of larger, more complex ring systems. mdpi.com One such application involves the synthesis of benzofuro[2,3-b]quinolines. mdpi.comafricaresearchconnects.com In these reactions, the this compound is coupled with an appropriate amino-substituted aromatic compound, and subsequent cyclization under the reaction conditions directly yields the fused polycyclic product. mdpi.com This strategy provides a direct route to complex heterocyclic frameworks that are of interest for their potential biological activities. mdpi.comafricaresearchconnects.com The synthesis of spiro-fused polycyclic aromatic compounds containing a furan (B31954) unit has also been reported, showcasing the versatility of benzofuran derivatives in creating unique three-dimensional structures. mdpi.com

The benzofuran motif is a common feature in many biologically active natural products and synthetic drugs. nih.gov this compound, as a versatile building block, plays a crucial role in the synthesis of precursors for such bioactive molecules. myskinrecipes.commdpi.com

Its ability to undergo cross-coupling reactions allows for the introduction of various pharmacophores onto the benzofuran scaffold. myskinrecipes.com For instance, N-arylation reactions using this compound with 2-aminophenones have been shown to produce (benzo)furo[2,3-b]quinolines, which are tetracyclic structures of biological interest. mdpi.comafricaresearchconnects.com These compounds have been screened for their antiproliferative activity against cancer cells and their effects on various disease-relevant kinases. africaresearchconnects.com

The synthesis of 2-ferrocenoyl-substituted iodobenzofurans represents another example of derivatization to potentially bioactive compounds. These ferrocene-benzofuran hybrids are considered promising candidates for medicinal chemistry applications. researchgate.net Furthermore, the functionalization of this compound can lead to the synthesis of precursors for drugs like fenbendazole, viozan, griseofulvin, and zileuton. researchgate.net

The following table summarizes the synthesis of some bioactive molecule precursors from this compound and its derivatives:

| Starting Material | Reaction | Product | Biological Relevance | Reference |

| This compound | N-arylation with 2-aminophenones | (Benzo)furo[2,3-b]quinolines | Antiproliferative activity, kinase inhibition | mdpi.comafricaresearchconnects.com |

| Salicylaldehydes and 1-chloroacetylferrocene | Iodination followed by Rap-Stoermer reaction | 2-Ferrocenoyl-substituted iodobenzofurans | Potential medicinal chemistry candidates | researchgate.net |

| This compound | Sequential treatment with LiTMP and an aldehyde | 2-Substituted 3-iodobenzofuran | Precursors for various bioactive molecules | researchgate.netresearchgate.net |

| o-Iodophenols and 3-silyl-1-arylpropinone | Modified Larock-type coupling | 2-Silylbenzo[b]furans | Precursors for antiproliferative agents | nih.gov |

Preparation of Fused Polycyclic Aromatic Compounds

Development of Materials with Advanced Properties

Beyond its applications in medicinal chemistry, this compound and its derivatives are valuable in the field of materials science. myskinrecipes.comambeed.com The benzofuran core can be incorporated into larger conjugated systems to create materials with specific electronic and photophysical properties.

The ability to functionalize this compound through cross-coupling reactions allows for the synthesis of fluorescent dyes and organic electronic materials. myskinrecipes.com By modifying the electronic characteristics of the benzofuran unit through the introduction of different substituents, the properties of the resulting materials can be fine-tuned. myskinrecipes.com These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net The synthesis of highly functionalized heterocyclic scaffolds from this compound provides precursors for optoelectronic materials. researchgate.net Research in this area also explores the development of metal-organic frameworks (MOFs) and other advanced materials where the benzofuran unit can play a key role in defining the material's structure and function. researchgate.netphyschem.cz

Spectroscopic Characterization and Advanced Analytical Techniques in 2 Iodobenzofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-iodobenzofuran. Both ¹H and ¹³C NMR are employed to map out the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound has been reported with specific chemical shifts that are consistent with its structure. rsc.org The signals in the aromatic region, typically between δ 7.0 and 8.0 ppm, correspond to the protons on the benzene (B151609) ring, while the proton on the furan (B31954) ring appears at a distinct chemical shift. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can further confirm the assignments by revealing correlations between protons and carbons. researchgate.netmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. rsc.org The spectrum will show distinct signals for each unique carbon atom in the this compound molecule. The carbon atom bonded to the iodine (C-2) is significantly influenced by the iodine's electron-withdrawing and heavy atom effects, resulting in a characteristic chemical shift. The other carbons of the benzofuran (B130515) core also appear at predictable chemical shifts. kuleuven.bechemicalbook.com For example, in a study of related benzofuran derivatives, the carbon attached to iodine (C-I) was observed at approximately δ 160.1 ppm. vulcanchem.com

Interactive Data Table: Representative NMR Data for Benzofuran Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 6.5 - 8.0 | Aromatic and furan protons |

| ¹³C | 90 - 165 | Aromatic, furan, and C-I carbons |

Note: Specific chemical shifts can vary depending on the solvent and substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural confirmation. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). amazonaws.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. amazonaws.com The presence of iodine is readily identified by its characteristic isotopic pattern. The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the iodine atom, leading to a prominent [M-I]⁺ peak. Other fragments corresponding to the benzofuran core would also be observed. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the benzofuran ring system. nist.govnist.gov Key absorptions would include C-H stretching vibrations of the aromatic and furanic protons, C=C stretching vibrations within the aromatic and furan rings, and C-O-C stretching of the furan ether linkage. vulcanchem.com The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. For this compound, the C=C and C-I stretching vibrations would be expected to give rise to distinct Raman signals.

The analysis of vibrational spectra can be enhanced by comparing experimental data with theoretical calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. washington.eduprinceton.eduufg.br

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the conjugated benzofuran system. The position and intensity of these absorption maxima provide information about the extent of conjugation and the electronic nature of the molecule. The presence of the iodine atom can influence the electronic transitions, potentially causing a shift in the absorption bands compared to unsubstituted benzofuran. nist.gov

Advanced Spectroscopic Data Analysis Techniques

To extract maximum information from the complex datasets generated by modern spectroscopic methods, advanced data analysis techniques are often employed.

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. felixinstruments.com In the context of this compound research, techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze complex spectral data from multiple samples. researchgate.netspectroscopyonline.comfrontiersin.org These methods can help in identifying patterns, classifying samples, and building predictive models for various properties. researchgate.net For instance, chemometrics can be applied to a series of related benzofuran derivatives to correlate their spectral features with specific structural or functional properties. felixinstruments.com

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in spectroscopic analysis. core.ac.ukamazonaws.comfigshare.com DFT calculations can be used to predict the geometric structure, NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) of this compound. acs.orgdtic.milnih.govresearchgate.net

By comparing the computationally predicted spectra with the experimental data, a more confident and detailed assignment of the spectral features can be achieved. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by using more advanced computational models. researchgate.net DFT calculations can also provide insights into the electronic structure and bonding within the molecule, helping to rationalize its observed spectroscopic properties. acs.org

Q & A

Basic: What are the standard protocols for synthesizing 2-iodobenzofuran derivatives, and how are they characterized?

Answer:

Synthesis typically involves copper-mediated N-arylation reactions using this compound as a coupling partner. For example, reactions with 2-acylated anilines (e.g., 2-aminoacetophenone) in dibutyl ether under reflux with activated copper and potassium carbonate yield fused heterocycles like benzofuroquinolines . Characterization includes:

- NMR/IR spectroscopy : Confirmation of structural features (e.g., aromatic protons in 1H NMR at δ 7.37–8.47 ppm, IR carbonyl stretches) .

- Melting point analysis : Consistency with literature values (e.g., 9-chloro-11-phenylbenzofuro[2,3-b]quinoline melts at 260°C) .

- Chromatography : Use of petrol-AcOEt solvent systems for purification, monitored via TLC (Rf values: 0.32–0.70) .

Basic: How do researchers ensure purity and identity of novel this compound derivatives?

Answer:

- Purity validation : Combustion analysis (C, H, N) and HPLC with UV detection to confirm >95% purity .

- Identity confirmation : Cross-referencing spectral data (e.g., HRMS for molecular ion peaks, IR for functional groups) with synthetic intermediates and literature precedents .

- X-ray crystallography : Used sparingly for unambiguous structural assignment in complex fused systems .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in copper-mediated N-arylation?

Answer:

Electron-donating groups (e.g., methyl at C5 of thiophene analogs) enhance cyclization yields by stabilizing transition states, while electron-withdrawing groups (e.g., halogens) delay cyclization or lead to intermediate isolation. For instance, this compound outperforms 5-substituted iodothiophenes due to reduced steric hindrance and favorable π-electron density for electrophilic substitution . Key factors:

- Substituent position : C2-free benzofurans cyclize faster than C3-free analogs .

- Solvent effects : Dibutyl ether optimizes copper activation and minimizes side reactions .

Advanced: How should researchers address contradictory yield data in this compound-mediated reactions?

Answer:

Contradictions often arise from competing pathways (e.g., deiodination vs. cyclization). Strategies include:

- Kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify intermediate accumulation (e.g., isolation of N-(2-thienyl)benzophenone in 50% yield before cyclization) .

- Computational modeling : Use DFT calculations to map energy barriers for competing mechanisms .

- Parameter optimization : Adjust equivalents of reactants (e.g., 1.5 equiv of 2-aminobenzaldehyde improves cyclization yields) .

Advanced: What methodologies are used to evaluate the biological activity of this compound-derived compounds?

Answer:

- Antiproliferative assays : Test compounds in melanoma cell lines (e.g., A2058) using MTT or SRB assays, with IC50 values calculated for growth inhibition .

- Kinase profiling : Screen against PIM kinases to assess selectivity; molecular docking explains affinity changes (e.g., sulfur bridges in hexacycles reduce kinase binding) .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., chlorine at C9 enhances activity) with biological data .

Advanced: How can computational tools enhance the design of this compound-based heterocycles?

Answer:

- Docking simulations : Predict binding modes to biological targets (e.g., PIM kinases) using AutoDock or Schrödinger Suite .

- DFT calculations : Optimize transition states for cyclization steps and predict electronic effects of substituents .

- QSAR models : Develop predictive models for antiproliferative activity based on molecular descriptors (e.g., logP, polar surface area) .

Methodological: What experimental controls are critical when scaling up this compound reactions?

Answer:

- Blank reactions : Exclude copper or iodide sources to confirm catalytic roles .

- Isotope labeling : Use deuterated solvents (e.g., CDCl3) to track proton exchange in NMR studies .

- Temperature gradients : Test reflux vs. microwave-assisted conditions to optimize reaction rates and yields .

Methodological: How should researchers handle instability issues in this compound intermediates?

Answer:

- Low-temperature storage : Preserve sensitive intermediates at –20°C under inert atmospheres .

- In situ derivatization : Convert unstable intermediates to stable derivatives (e.g., acetylation of amine groups) .

- Real-time monitoring : Use LC-MS to detect decomposition products and adjust reaction conditions promptly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。